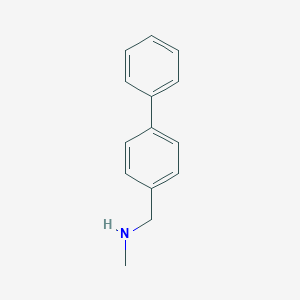

N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine

Beschreibung

N-(1,1'-Biphenyl-4-ylmethyl)-N-methylamine is a secondary amine characterized by a biphenyl core substituted with a methylamine group at the 4-position of one phenyl ring. Its structure combines aromatic rigidity with the reactivity of an amine, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry. The biphenyl moiety enhances π-π stacking interactions, which are critical in materials science and drug design.

Eigenschaften

IUPAC Name |

N-methyl-1-(4-phenylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-15-11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUHCAWQWUONPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406005 | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110931-72-1 | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Imine Formation : 4-Biphenylcarbaldehyde reacts with methylamine in ethanol at room temperature, facilitated by molecular sieves to absorb water and drive the equilibrium toward imine formation.

-

Borohydride Reduction : Sodium borohydride in ethanol reduces the imine intermediate to the target amine. The reaction typically completes within 3 hours at ambient temperature.

Optimization and Yield

-

Solvent Choice : Ethanol is preferred for its ability to dissolve both reactants and intermediates.

-

Purification : Chromatography on silica gel (eluent: dichloromethane/ethanol, 9:1) yields the pure amine as an oil.

-

Yield : While exact yields are unspecified in primary sources, analogous reductive aminations report 70–85% efficiency.

Table 1: Key Parameters for Reductive Amination

| Parameter | Specification |

|---|---|

| Reactants | 4-Biphenylcarbaldehyde, methylamine |

| Catalyst | None (molecular sieves for dehydration) |

| Reducing Agent | NaBH₄ in ethanol |

| Temperature | Room temperature (Step 1); 25°C (Step 2) |

| Purification | Silica gel chromatography |

Nickel-Catalyzed Cross-Coupling for Biphenyl Synthesis

An alternative route constructs the biphenyl core before introducing the methylamine group. This method, adapted from biphenyl derivative syntheses, employs transition metal catalysis.

Reaction Steps

Advantages and Limitations

-

Catalyst Systems : Nickel chloride with triphenylphosphine enhances coupling efficiency for sterically hindered substrates.

-

Yield : Suzuki coupling typically achieves 80–90% yield, but subsequent reductive amination may reduce overall efficiency to 60–75%.

Table 2: Nickel-Catalyzed Coupling Conditions

| Component | Detail |

|---|---|

| Aryl Halide | 4-Bromobenzaldehyde |

| Boronic Acid | Phenylboronic acid |

| Catalyst | NiCl₂ with PPh₃ |

| Solvent | Toluene or THF |

| Temperature | 60–65°C |

Grignard Reagent-Based Alkylation

Patent WO1998012174A1 describes alkylation strategies for biphenyl derivatives using Grignard reagents, adaptable to this compound synthesis.

Procedure Overview

-

Grignard Formation : p-Tolylmagnesium bromide is prepared in THF.

-

Nucleophilic Attack : The Grignard reagent reacts with a pre-formed benzylamine derivative, followed by quenching with hydrochloric acid.

Critical Considerations

-

Temperature Control : Maintaining 60–65°C prevents side reactions like Wurtz coupling.

-

Byproducts : <3.5% 4,4'-dimethylbiphenyl forms, removable via distillation.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield Range | Cost Efficiency | Scalability |

|---|---|---|---|

| Reductive Amination | 70–85% | High | Industrial |

| Suzuki Coupling | 60–75% | Moderate | Lab-scale |

| Grignard Alkylation | 65–80% | Low | Pilot-scale |

-

Reductive Amination is optimal for industrial applications due to minimal byproducts and straightforward purification.

-

Suzuki Coupling offers flexibility in biphenyl substitution but requires expensive catalysts.

-

Grignard Methods face scalability challenges due to moisture sensitivity and safety concerns.

Emerging Approaches and Innovations

Analyse Chemischer Reaktionen

Types of Reactions: N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine is used as a building block in organic synthesis. Its biphenyl structure makes it a valuable intermediate for the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry: The compound is also used in the development of materials with specific properties, such as liquid crystals and organic light-emitting diodes (OLEDs). Its biphenyl moiety contributes to the stability and performance of these materials.

Wirkmechanismus

The mechanism of action of N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity and specificity towards these targets, while the methylamine moiety can influence its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Physicochemical Properties

The table below compares N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine with key analogs based on substituents, molecular weight, and applications:

Key Observations :

- Substituent Effects : The biphenyl-4-ylmethyl group confers higher molecular rigidity compared to simpler benzyl groups (e.g., 4-t-butylbenzyl), enhancing thermal stability in OLED applications .

- Biological Activity : Imidazole-substituted analogs (e.g., compound 1a in ) exhibit antifungal activity due to the imidazole ring’s ability to coordinate metal ions in fungal enzymes.

- Synthetic Yields : Formamide derivatives (e.g., N-(2,4-dichlorobenzyl)-N-methylformamide) achieve moderate yields (35–44%) under rapid synthetic conditions, influenced by steric and electronic factors .

Key Findings :

- Reaction Speed : Rapid alkylation methods (e.g., 2–10 minutes) are effective for formamide derivatives but produce by-products (e.g., di-alkylated amines) .

Biologische Aktivität

N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a biphenyl group attached to a methylamine moiety. This structure is significant as it influences the compound's reactivity and interactions with biological targets. The biphenyl structure enhances the compound's stability and binding affinity towards various receptors and enzymes, making it a promising candidate for drug development.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems:

- Enzyme Interaction : The compound can modulate the activity of various enzymes, potentially leading to therapeutic effects in conditions such as epilepsy and other neurological disorders .

- Receptor Binding : Its structural features allow it to bind effectively to neurotransmitter receptors, influencing signal transduction pathways that are crucial for neuronal function .

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. In a study involving various analogues, it was found that certain modifications to the biphenyl structure enhanced their efficacy in seizure models:

- Case Study : In rodent models, specific derivatives showed improved performance in the maximal electroshock (MES) test and reduced neurotoxicity compared to standard anticonvulsants .

| Compound | IC50 (µM) | Activity Type | Notes |

|---|---|---|---|

| (R)-2 | 0.5 | Anticonvulsant | High potency |

| (R)-3 | 0.2 | Anticonvulsant | Lower neurotoxicity |

Antimicrobial Properties

Certain biphenyl compounds have demonstrated antimicrobial effects against various pathogens. While specific data on this compound is limited, related compounds show promise in this area:

- Activity : Compounds with similar structures have been reported to exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli.

Toxicological Profile

The safety profile of this compound is crucial for its potential therapeutic applications. Studies indicate that while some derivatives exhibit low acute toxicity, further investigation into their long-term effects is necessary:

Q & A

Basic: What are the established synthetic routes for N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine?

The synthesis typically involves alkylation of methylamine with a biphenyl-substituted benzyl halide. A common method includes reacting 4-(bromomethyl)-1,1'-biphenyl with methylamine under basic conditions (e.g., potassium carbonate or sodium hydroxide) in polar aprotic solvents like dimethylformamide (DMF) or toluene. Elevated temperatures (80–120°C) are often required to drive the reaction to completion . For analogs, similar protocols using substituted benzyl halides and amines are employed, with purification via column chromatography or recrystallization .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Key characterization techniques include:

- NMR spectroscopy : H and C NMR confirm the biphenyl backbone and methylamine substitution (e.g., aromatic protons at δ 7.2–7.6 ppm, methylamine protons at δ 2.2–2.5 ppm) .

- GC-MS or LC-MS : Validates molecular weight (CHN, MW 197.28) and detects impurities .

- FT-IR : Identifies N–H stretching (3300–3500 cm) and aromatic C–H bending .

- Elemental analysis : Confirms C, H, N composition .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of methylamine, while toluene minimizes side reactions .

- Base choice : Strong bases (e.g., NaOH) improve deprotonation but may increase hydrolysis; weaker bases (KCO) balance reactivity and selectivity .

- Temperature control : Gradual heating (60–80°C) reduces byproducts like N,N-dimethylated derivatives .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate alkylation in biphasic systems .

Advanced: How should conflicting data on bioactivity or reaction mechanisms be resolved?

- Controlled replication : Repeat experiments under identical conditions (solvent, temperature, reagent ratios) to isolate variables .

- Computational modeling : Use DFT calculations to predict reaction pathways or docking studies to rationalize bioactivity discrepancies .

- Cross-validation : Compare results with structurally similar compounds (e.g., N-([1,1'-biphenyl]-4-ylmethyl)-N-ethylamine) to identify substituent effects .

Advanced: What are the stability profiles of this compound under varying storage or reaction conditions?

- Hydrolytic stability : Susceptible to hydrolysis in acidic/alkaline conditions, forming biphenyl-4-ylmethanol and methylamine. Stability studies (pH 1–12, 25–60°C) are recommended .

- Oxidative degradation : Aromatic amines may oxidize under light or oxygen; store in inert atmospheres (N) and amber glass .

- Thermal stability : Decomposition observed above 150°C; DSC/TGA analysis is critical for handling .

Advanced: How can the compound be selectively detected in complex biological or environmental matrices?

- Molecularly imprinted polymers (MIPs) : Design MIPs using acrylated templates (e.g., NVNM analogs) for selective extraction from biological fluids .

- HPLC with fluorescence detection : Derivatize with dansyl chloride or fluorescamine to enhance sensitivity .

- LC-MS/MS : Use multiple reaction monitoring (MRM) for trace quantification in environmental samples .

Advanced: What computational approaches predict its reactivity or interactions with biological targets?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate binding to cytochrome P450 enzymes or antifungal targets (e.g., lanosterol demethylase) to guide SAR studies .

- MD simulations : Assess conformational stability in lipid bilayers for membrane permeability predictions .

Advanced: How can structural modifications enhance its pharmacological profile?

- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO) at the biphenyl ring to improve antifungal activity .

- Bioisosteric replacement : Replace methylamine with ethylenediamine or pyridyl groups to modulate solubility and target affinity .

- Prodrug design : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.